![molecular formula C14H16N2O4S B2405370 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1428358-60-4](/img/structure/B2405370.png)
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
Furan and thiophene are both heterocyclic compounds, which are very important in the field of medicinal chemistry . They are used as building blocks in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of compounds containing furan and thiophene often involves the creation of a combinatorial library, which is a collection of systematically varied compounds known as analogs . These libraries are used in the search for new drug molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Furan is a similar compound, but it contains an oxygen atom instead .Chemical Reactions Analysis
Furan and thiophene derivatives are used in various chemical reactions to produce compounds with a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives have gained prominence in medicinal chemistry due to their diverse therapeutic properties. Researchers have explored their potential as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulators, anti-mitotic, anti-microbial, and anti-cancer agents .
- Researchers have synthesized thiophene derivatives and evaluated their antibacterial and antifungal properties. Investigating the effects of our compound against specific pathogens could reveal its potential as an antimicrobial agent .
- Researchers have developed synthetic routes to access novel thiophene derivatives. For instance, oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization led to unique 2-ene-1,4,7-triones .
Medicinal Chemistry
Antibacterial and Antifungal Activity
Oxidative Dearomatization Reactions
Future Directions
The future of furan and thiophene derivatives in medicinal chemistry looks promising. As the world’s population is increasing, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
Mechanism of Action
Target of Action
The compound, also known as N-[3-(furan-3-yl)-3-hydroxypropyl]-N’-(thiophen-2-ylmethyl)oxamide, is a synthetic derivative of thiophene . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
It can be inferred from the therapeutic properties of thiophene derivatives that the compound likely interacts with its targets to modulate their function . This could result in changes in cellular processes, leading to the observed therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways . The downstream effects of these changes could include modulation of inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor activity, mitosis, microbial activity, kinase activity, and cancer .
Result of Action
Given the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely has a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-12(10-4-6-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-7-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAXJDOAXBAHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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